![molecular formula C18H16F3N5OS2 B3013196 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034407-79-7](/img/structure/B3013196.png)

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a structurally diverse molecule that has been identified as a new anti-mycobacterial chemotype. It is part of a broader class of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which have shown potential in combating Mycobacterium tuberculosis, the causative agent of tuberculosis .

Synthesis Analysis

The synthesis of related benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involves eco-friendly methods, such as microwave-assisted synthesis, which is a greener alternative to conventional methods. For instance, the synthesis of a similar compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was achieved through click cyclocondensation using a copper catalyst and microwave irradiation, which accelerated the reaction . Although the specific synthesis of the compound is not detailed, it is likely that similar green chemistry principles could be applied.

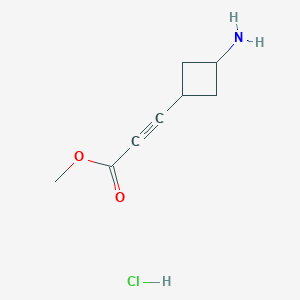

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been characterized using various spectroscopic techniques, including IR, NMR, and MS, as well as X-ray diffraction. For example, the crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring, which is a common feature in this class of compounds . The molecular geometry and electronic properties of these compounds can be further studied using density functional theory (DFT) calculations, which provide insights into the optimized structure parameters and vibrational modes .

Chemical Reactions Analysis

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones are versatile scaffolds that can undergo various chemical reactions to yield novel derivatives with potential biological activities. For instance, the reaction of related compounds with different amines has led to the formation of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which have shown moderate effects against bacterial and fungal species . These reactions highlight the chemical reactivity and potential for diversification of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones are influenced by their molecular structure. The presence of functional groups such as the trifluoromethyl group and the piperazine ring can affect the compound's solubility, stability, and reactivity. The thermal behavior of these compounds can be studied using TG/DTA thermogram, which summarizes the material's stability against temperature . Additionally, the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, can be analyzed using DFT calculations to predict the reactivity and interaction of these compounds with biological targets .

Aplicaciones Científicas De Investigación

Anti-mycobacterial Applications

The compound's scaffold has been identified as a new chemotype for anti-mycobacterial activities. Structurally diverse benzo[d]thiazole-2-carboxamides, which share a similar core to the specified chemical, have been synthesized and assessed for their potential against Mycobacterium tuberculosis. Some derivatives exhibited significant anti-mycobacterial potential, suggesting the importance of the trifluoromethyl and piperazine groups in enhancing activity (S. Pancholia et al., 2016).

Electrochemical Synthesis Applications

Electrochemical synthesis techniques have been applied to generate new arylthiobenzazoles using a similar compound. The process involved electrochemical oxidation in the presence of nucleophiles, leading to the synthesis of compounds with potential applications in materials science and possibly as intermediates in organic synthesis (A. Amani & D. Nematollahi, 2012).

Antiviral Activity Studies

Investigations into the antiviral activities of related compounds have been conducted, with some derivatives showing promise against HSV1 and HAV-MBB. This suggests that modifications to the benzo[d]thiazol-2-ylthio scaffold, similar to the compound , could lead to new antiviral agents (F. Attaby et al., 2006).

Antimicrobial and Antitumor Potential

Further research has explored the antimicrobial and antitumor potential of new pyridine derivatives, indicating the versatility of the benzo[d]thiazol-2-ylthio scaffold in medicinal chemistry. These compounds have been found to exhibit variable and modest activity against bacteria and fungi, highlighting their potential in developing new therapeutic agents (N. Patel et al., 2011).

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5OS2/c19-18(20,21)14-9-15(23-11-22-14)25-5-7-26(8-6-25)16(27)10-28-17-24-12-3-1-2-4-13(12)29-17/h1-4,9,11H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEKBFWIIFNXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)

![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)

![2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide](/img/structure/B3013129.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)

![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)